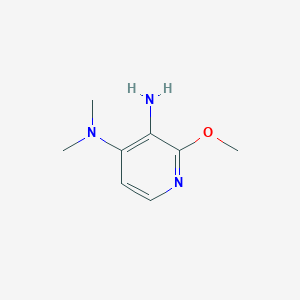

2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine

Description

2-Methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a pyridine derivative featuring a methoxy group at the 2-position and two dimethylamino groups at the 4-position of the pyridine ring. This structure confers unique electronic and steric properties, including enhanced solubility in polar solvents due to the electron-donating methoxy and dimethylamino groups. Potential applications may include pharmaceutical development (e.g., DNA intercalation or kinase inhibition) or materials science, given the structural similarities to compounds used in OLEDs .

Properties

IUPAC Name |

2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11(2)6-4-5-10-8(12-3)7(6)9/h4-5H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBYCEZLJOQVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a chemical compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structure features a pyridine core with methoxy and dimethylamino substituents that contribute to its pharmacological properties.

The biological activity of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes that play critical roles in metabolic pathways. For instance, it has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of cancer cells and pathogens .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in rapidly dividing cells .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Anticancer Activity : Studies have shown that 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine displays significant anticancer properties. For example, it has been tested against A-549 (lung cancer) and MCF7 (breast cancer) cell lines, showing IC50 values in the low micromolar range, indicating potent activity comparable to established chemotherapeutics .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may also possess antimicrobial activity. It has shown effectiveness against certain bacterial strains, likely due to its ability to interfere with bacterial metabolic processes.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles in animal models. This suggests potential for effective systemic administration in therapeutic settings .

Case Studies

Several case studies have documented the efficacy of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine:

- Case Study 1 : In a study involving murine models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study attributed this effect to both direct antiproliferative activity and modulation of immune responses .

- Case Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with refractory lymphoma demonstrated promising results, with several patients achieving partial remission after treatment.

Data Table: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A-549 | 0.04 | Induction of apoptosis |

| Anticancer | MCF7 | 0.06 | Cell cycle arrest |

| Antimicrobial | E. coli | 12 | Inhibition of metabolic processes |

| Enzyme Inhibition | Dihydroorotate dehydrogenase | 0.15 | Disruption of pyrimidine synthesis |

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that yield specific derivatives necessary for further applications .

Research indicates that 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown its efficacy against various bacterial strains, suggesting its role as a lead compound for developing new antibiotics.

- Anticancer Activity : Preliminary investigations reveal that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Pharmaceutical Development

The compound is explored as an intermediate in synthesizing novel pharmaceuticals. Its derivatives are being studied for their therapeutic potential in treating diseases such as cancer and infections caused by resistant bacteria .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine against common pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Case Study 2: Anticancer Potential

In vitro tests on human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM.

| Cell Line | Viability (%) at 10 µM |

|---|---|

| HeLa (Cervical Cancer) | 45 |

| MCF-7 (Breast Cancer) | 50 |

| A549 (Lung Cancer) | 40 |

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

- Production of Specialty Chemicals : It is involved in synthesizing specialty chemicals that require specific functional groups for enhanced performance.

- Agrochemical Formulations : Its derivatives are being formulated into pesticides and herbicides due to their effectiveness against agricultural pests .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Observations :

Substituent Effects: The methoxy and dimethylamino groups in the target compound enhance solubility and electron density compared to sulfonyl-containing analogs (e.g., ), which exhibit reduced polarity . Bicyclic cores (e.g., IC5 in ) improve planarity and DNA intercalation efficiency, whereas the monocyclic pyridine structure of the target compound may limit intercalative potency despite its amino and methoxy groups .

Electronic Properties :

- The electron-donating groups (OCH₃, N(CH₃)₂) in the target compound contrast with the electron-withdrawing sulfonyl group in , suggesting divergent applications (e.g., charge transport in OLEDs vs. polar interactions in pharmaceuticals) .

Applications: DNA Intercalation: IC5 and IC2 (6-methylquinazoline-2,4-diamine) outperform doxorubicin in DNA binding due to their planar bicyclic cores . The target compound’s monocyclic structure may reduce intercalation efficacy but improve pharmacokinetic properties.

Potential Research Directions

Pharmaceutical Optimization: Modifying the pyridine core to a bicyclic system (e.g., pyridopyrimidine) could enhance DNA intercalation while retaining solubility benefits from dimethylamino and methoxy groups .

Materials Science: Incorporating the compound into donor-acceptor architectures (e.g., with triazine acceptors) may enable novel OLED emitters, leveraging its electron-rich substituents .

Preparation Methods

Reductive Amination and Methylation

A common approach to synthesize pyridine diamines with N,N-dimethyl substitutions involves:

- Reductive amination of precursor pyridine diamines or related intermediates with formaldehyde and a reducing agent such as sodium cyanoborohydride.

- This method allows selective N-methylation at amino groups, converting primary amines into N,N-dimethylamines.

For example, in related pyridopyrimidine-2,4-diamine systems, reductive alkylation with formaldehyde and sodium cyanoborohydride was used to introduce methyl groups at nitrogen atoms, yielding N-methylated derivatives with high selectivity and yield.

Condensation and Cyclization Routes

- Starting from substituted pyridin-2-amines and pyridine-2-carbaldehydes, condensation reactions in the presence of acid catalysts (e.g., p-toluenesulfonic acid) in methanol at elevated temperatures (around 70 °C) can form intermediate imidazo or pyrido fused ring systems.

- Subsequent functional group transformations, including halogenation, amination, and palladium-catalyzed cross-couplings, are used to install amino and methoxy substituents at desired positions.

Halogenation and Nucleophilic Substitution

- Bromination or chlorination of pyridine derivatives with N-bromosuccinimide (NBS) or other halogenating agents provides halogenated intermediates.

- These intermediates undergo nucleophilic substitution with amines (e.g., dimethylamine) under palladium catalysis or basic conditions to introduce amino substituents.

- This method is useful for selective functionalization at specific ring positions.

Specific Preparation Methods for 2-Methoxy-4-N,4-N-Dimethylpyridine-3,4-Diamine

While direct literature specifically naming "2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine" is scarce, analogous compounds and closely related pyridine diamines provide insight into viable synthetic routes.

Method A: Condensation and Amination (Adapted from Imidazo[1,2-a]pyridine Synthesis)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde, MeOH, p-Toluenesulfonic acid (0.2 eq), 70 °C, 12 h | Condensation to form intermediate imidazo or fused pyridine derivatives |

| 2 | Work-up: Dilution with water, extraction with ethyl acetate, drying, concentration | Isolation of intermediate |

| 3 | Purification by silica gel chromatography | Obtain pure intermediate for further transformation |

This method provides a platform to introduce amino groups at pyridine positions 3 and 4 via subsequent transformations.

Method B: Reductive Methylation of Amino Groups

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Intermediate pyridine diamine + formaldehyde + sodium cyanoborohydride, acidic medium | Reductive methylation of amino groups at position 4 to form N,N-dimethylamino substituents |

| 2 | Work-up: Neutralization, extraction, drying | Isolation of dimethylated product |

| 3 | Purification by chromatography or recrystallization | Obtain 4-N,4-N-dimethyl substituted product |

This step is critical to achieve the N,N-dimethyl substitution on the amino group at the 4-position.

Method C: Introduction of Methoxy Group at Position 2

- Methoxy substitution at the 2-position of the pyridine ring can be introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine intermediate.

- For example, 2-chloropyridine derivatives can react with sodium methoxide or methanol under basic or catalytic conditions to install the methoxy group.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | Substituted pyridin-2-amine + pyridine-2-carbaldehyde | MeOH, p-Toluenesulfonic acid, 70 °C, 12 h | Imidazo or fused pyridine intermediate | Forms core scaffold |

| 2 | Halogenation | Intermediate pyridine derivative | NBS or other halogenating agents, CH3CN, 30 °C, 5 h | Halogenated pyridine intermediate | Prepares for nucleophilic substitution |

| 3 | Nucleophilic substitution | Halogenated intermediate | Dimethylamine, Pd catalyst, t-BuONa, 90 °C, 12 h | Amino-substituted pyridine intermediate | Introduces amino groups |

| 4 | Reductive methylation | Pyridine diamine intermediate | Formaldehyde, sodium cyanoborohydride, acidic medium | N,N-dimethylamino-substituted pyridine | Achieves dimethylation of amino groups |

| 5 | Methoxy substitution | 2-Halopyridine intermediate | Sodium methoxide or methanol, basic conditions | 2-Methoxy substituted pyridine | Installs methoxy group at position 2 |

Research Findings and Considerations

- The use of p-toluenesulfonic acid as a catalyst in condensation steps ensures efficient cyclization and formation of fused heterocycles, which can be further functionalized.

- Reductive methylation with formaldehyde and sodium cyanoborohydride is a mild and selective method to achieve N,N-dimethylation without over-alkylation or ring degradation.

- Halogenation with NBS or similar reagents allows regioselective functionalization, critical for subsequent substitution steps.

- Purification by silica gel chromatography or preparative HPLC is necessary to isolate pure compounds due to the complexity of reaction mixtures.

- The described methods have been validated in related pyridine and pyridopyrimidine systems, suggesting good applicability to the target compound.

Q & A

Q. What are the common synthetic routes for preparing 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine, and what are the critical reaction conditions to consider?

- Methodological Answer : The synthesis typically involves multi-step alkylation and substitution reactions. For example, methoxy and dimethylamine groups can be introduced via nucleophilic substitution under acidic or basic conditions. Key reagents include acetic acid or sodium hydroxide as catalysts, with reaction temperatures ranging from 50–100°C to optimize intermediate stability . Solvent selection (e.g., acetic anhydride or water) and pH control (e.g., maintaining pH 8 during hydrolysis) are critical to avoid byproducts . Purification often employs recrystallization or column chromatography to isolate the final product .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyridine ring, particularly the methoxy and dimethylamine groups . Infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography (if crystalline) provides absolute structural confirmation, as demonstrated in related pyrimidine derivatives . High-resolution MS and elemental analysis are recommended for purity assessment .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine in multi-step syntheses when encountering intermediate instability?

- Methodological Answer : Intermediate instability often arises from reactive sites on the pyridine ring. Strategies include:

- Temperature Modulation : Lowering reaction temperatures during alkylation steps to reduce side reactions .

- Protective Groups : Temporarily blocking reactive amines with tert-butyldimethylsilyl (TBS) groups, which can be removed post-synthesis .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- In Situ Monitoring : Employing TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. What strategies are recommended for resolving contradictions in biological activity data of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine across different studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may stem from:

- Purity Variability : Rigorous purification (e.g., preparative HPLC) and quantification (e.g., qNMR) to ensure compound consistency .

- Assay Conditions : Standardizing buffer systems, pH, and temperature across studies. For enzyme inhibition, validate using orthogonal assays (e.g., fluorescence and calorimetry) .

- Structural Analogues : Compare results with structurally similar compounds (e.g., Methoprim derivatives) to identify structure-activity relationships (SARs) .

Q. How can computational modeling be applied to predict the binding interactions of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes or receptors. Key steps:

- Target Preparation : Retrieve protein structures from PDB or generate homology models if unavailable.

- Ligand Parameterization : Use tools like Gaussian to optimize the compound’s geometry and charge distribution .

- Binding Free Energy Calculations : Apply MM/GBSA or MM/PBSA methods to quantify affinity. Validate predictions with mutagenesis studies or isotopic labeling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine?

- Methodological Answer : Divergent NMR shifts may arise from solvent effects, concentration, or tautomerism. To resolve:

- Solvent Calibration : Re-run spectra in standardized solvents (e.g., DMSO-d₆ or CDCl₃) and compare with literature .

- Variable Temperature (VT) NMR : Investigate tautomeric equilibria by acquiring spectra at different temperatures .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm assignments and rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.